molecular formula C5H4F6O2S B2596680 Bis(2,2,2-trifluoroethoxy)methanethione CAS No. 83486-43-5

Bis(2,2,2-trifluoroethoxy)methanethione

Cat. No.: B2596680
CAS No.: 83486-43-5
M. Wt: 242.14
InChI Key: KLHBTFFZKRVEHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(2,2,2-trifluoroethoxy)methanethione is a fluorinated organosulfur compound characterized by a central thioketone (C=S) group flanked by two 2,2,2-trifluoroethoxy (–OCH₂CF₃) substituents. These features enhance thermal stability, lipophilicity, and resistance to metabolic degradation, making such compounds attractive for pharmaceutical, agrochemical, and materials science applications .

Properties

IUPAC Name

bis(2,2,2-trifluoroethoxy)methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F6O2S/c6-4(7,8)1-12-3(14)13-2-5(9,10)11/h1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLHBTFFZKRVEHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)OC(=S)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83486-43-5
Record name bis(2,2,2-trifluoroethoxy)methanethione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(2,2,2-trifluoroethoxy)methanethione typically involves the reaction of 2,2,2-trifluoroethanol with carbon disulfide in the presence of a base such as sodium hydride or potassium carbonate . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:

2,2,2-trifluoroethanol+carbon disulfidebaseThis compound\text{2,2,2-trifluoroethanol} + \text{carbon disulfide} \xrightarrow{\text{base}} \text{this compound} 2,2,2-trifluoroethanol+carbon disulfidebase​this compound

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Bis(2,2,2-trifluoroethoxy)methanethione can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include and .

    Reduction: Reduction of this compound can yield thiols or thioethers. Reducing agents such as or are typically used.

    Substitution: The trifluoroethoxy groups can be substituted with other nucleophiles such as or under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.

    Substitution: Amines, alcohols, base catalysts like sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, thioethers.

    Substitution: Amino derivatives, alkoxy derivatives.

Scientific Research Applications

Chemistry: Bis(2,2,2-trifluoroethoxy)methanethione is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds. It is also employed in the synthesis of fluorinated compounds, which are valuable in medicinal chemistry and materials science.

Biology and Medicine: In biological research, this compound is used to study enzyme inhibition and protein interactions. Its fluorinated groups enhance its binding affinity and specificity for certain biological targets.

Industry: The compound is used in the production of specialty chemicals and agrochemicals. Its unique chemical properties make it suitable for applications in the development of new materials and coatings.

Mechanism of Action

The mechanism of action of bis(2,2,2-trifluoroethoxy)methanethione involves its interaction with nucleophiles and electrophiles. The trifluoroethoxy groups enhance the compound’s electrophilicity, making it reactive towards nucleophiles. The sulfur atom in the methanethione core can form strong bonds with metals and other electrophilic centers, facilitating various chemical transformations.

Molecular Targets and Pathways:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, particularly those with thiol groups.

    Protein Interactions: It can interact with proteins through covalent modification of cysteine residues, affecting protein function and signaling pathways.

Comparison with Similar Compounds

Aromatic Core Derivatives

  • 2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered Oxadiazoles (e.g., 5l, 5m, 5n)

    • Structure : Aromatic cores linked to 1,3,4-oxadiazole rings.
    • Properties : Melting points range from 67–108°C, with IR and NMR data confirming hydrogen bonding and electronic effects from fluorine .
    • Applications : Demonstrated antitumor activity against LN229 glioblastoma cells .
  • Flecainide (Antiarrhythmic Drug)

    • Structure : 2,5-Bis(2,2,2-trifluoroethoxy)benzamide derivative.
    • Properties : High metabolic stability due to fluorine's inductive effects.
    • Applications : Clinically used for cardiac arrhythmia management .

Aliphatic and Heterocyclic Derivatives

  • 1,3-Bis(2,2,2-trifluoroethoxy)propan-2-ol Structure: Aliphatic glycerol ether with trifluoroethoxy groups. Properties: Polar solvent with ionic liquid-like behavior, low volatility, and negligible toxicity . Applications: Potential green solvent for organic synthesis .
  • Ethyl [Bis(2,2,2-trifluoroethoxy)phosphinyl]acetate

    • Structure : Phosphorylated acetate ester.
    • Properties : High electrophilicity at the phosphorus center.
    • Applications : Intermediate for fluorinated agrochemicals .

Physicochemical Data Comparison

Compound Name Core Structure Melting Point (°C) Key Functional Groups Application Reference
Bis(2,2,2-trifluoroethoxy)methanethione Thioketone N/A C=S, –OCH₂CF₃ Under investigation
5n (Oxadiazole derivative) Aromatic/Oxadiazole 106–108 –OCH₂CF₃, –C=O Antitumor agents
Flecainide Benzamide 145–147* –OCH₂CF₃, –CONH₂ Antiarrhythmic drug
Compound 7 (Pyrimidine pesticide) Pyrimidine 167–169 –OCH₂CF₃, –CONH– Insecticidal/antifungal
1,3-Bis(2,2,2-trifluoroethoxy)propan-2-ol Glycerol ether N/A –OCH₂CF₃, –OH Green solvent

Biological Activity

Bis(2,2,2-trifluoroethoxy)methanethione (CAS Number: 83486-43-5) is a compound that has garnered interest in the scientific community due to its potential biological activities. This article delves into the synthesis, properties, and biological activities of this compound, supported by relevant research findings and case studies.

Molecular Structure

  • IUPAC Name : O,O-bis(2,2,2-trifluoroethyl) carbonothioate
  • Molecular Formula : C5_5H4_4F6_6O2_2S
  • Molecular Weight : 242.14 g/mol
  • Physical State : Liquid
  • Purity : ≥95%

Safety Information

The compound is classified with several hazard statements indicating it may cause skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) .

Overview of Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines.
  • Antioxidant Properties : The compound has been evaluated for its ability to scavenge free radicals.
  • Cytotoxic Effects : Investigations into its cytotoxicity have shown promising results against certain human tumor cell lines.

Case Studies and Research Findings

  • Anticancer Activity :
    • In a study evaluating the cytotoxic effects of this compound on human cancer cell lines (e.g., RKO, A-549, MCF-7), the compound demonstrated significant inhibition of cell viability. The half-maximal inhibitory concentration (IC50_{50}) values ranged from 49.79 µM to 113.70 µM across different cell lines .
    Cell LineIC50_{50} (µM)
    RKO60.70
    PC-349.79
    HeLa78.72
  • Mechanism of Action :
    • The mechanism by which this compound exerts its cytotoxic effects appears to be linked to the induction of apoptosis in cancer cells. Morphological assessments post-treatment revealed characteristic changes associated with apoptotic cell death .
  • Antioxidant Activity :
    • Studies have shown that this compound possesses antioxidant properties that may protect cells from oxidative stress. This activity was assessed using various in vitro assays that measure radical scavenging capabilities .

Comparative Analysis with Other Compounds

In comparison to other compounds with similar structures, this compound shows enhanced activity due to the presence of trifluoromethyl groups which are known to influence biological interactions positively.

Compound NameAnticancer ActivityAntioxidant Activity
This compoundHighModerate
Other Trifluoromethyl CompoundsVariableLow to Moderate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.